![molecular formula C55H86O24 B12426346 6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “Acide 6-({8a-[(Acetyloxy)méthyl]-8,9-dihydroxy-4-(hydroxyméthyl)-4,6a,6b,11,11,14b-hexaméthyl-10-[(2-méthylbut-2-énoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tétradécahydropicène-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy})oxane-2-carboxylique” est une molécule organique complexe avec une structure très complexe.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, l’oxydation sélective et les réactions d’estérification. Les matières premières comprennent généralement des composés polyhydroxylés et des agents d’acylation. Les conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs, tels que des acides ou des bases, et des températures contrôlées pour assurer l’obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés pour contrôler avec précision les conditions réactionnelles. Le processus comprendrait des étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction: Les groupes carbonyle peuvent être réduits en alcools.
Substitution: Les groupes acétyle peuvent être substitués par d’autres groupes acyle ou groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution: Les réactions d’acylation utilisent souvent des chlorures d’acyle ou des anhydrides en présence d’une base comme la pyridine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications de la recherche scientifique
Chimie: Il peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie: Ses multiples groupes hydroxyle en font un candidat pour l’étude des interactions enzymatiques et des voies métaboliques.
Médecine: La structure du composé suggère une utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie: Il peut être utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes hydroxyle et acétyle peuvent former des liaisons hydrogène et d’autres interactions avec ces cibles, modulant leur activité. Les voies impliquées peuvent inclure l’inhibition ou l’activation des réactions enzymatiques, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its multiple hydroxyl groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s structure suggests potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Trifluorotoluène: Un composé organique avec des groupes fonctionnels similaires mais une structure plus simple.
Dichlorométhane: Un solvant ayant des propriétés solvatantes similaires mais une réactivité chimique différente.
Unicité
L’unicité de ce composé réside dans sa structure très complexe, qui permet de multiples points d’interaction avec les cibles biologiques. Cette complexité en fait une molécule précieuse pour l’étude des voies biochimiques complexes et le développement d’applications spécialisées en médecine et dans l’industrie.
Propriétés
IUPAC Name |
6-[[8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIWGSGLDDTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
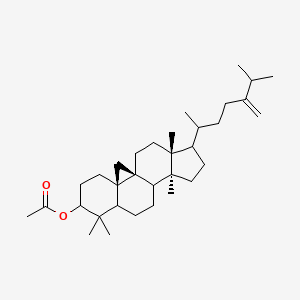
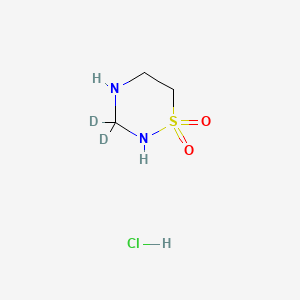
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
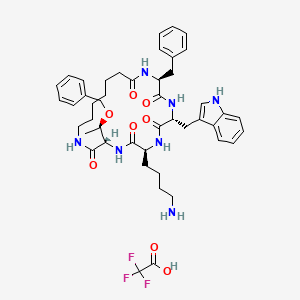
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
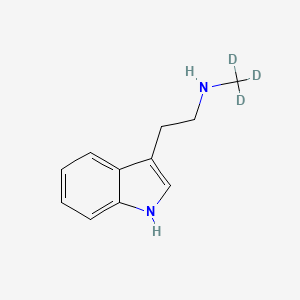
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)


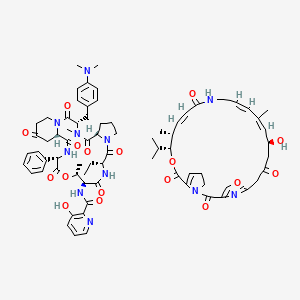
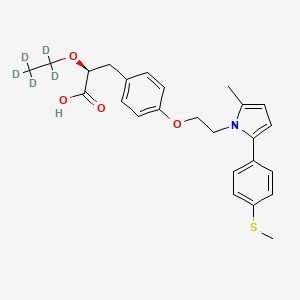
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)

